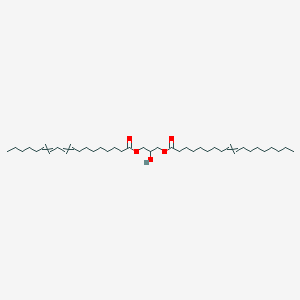

1-Oleoil-3-linoleoil-rac-glicerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research on the synthesis of 1-Oleoyl-3-linoleoyl-rac-glycerol and related TAGs typically involves enzymatic interesterification processes. These processes can be optimized to produce specific TAG compositions by varying reaction conditions such as temperature, enzyme type, substrate ratios, and reaction time. Enzymatic synthesis is favored for its regiospecificity and ability to occur under mild conditions, preserving the integrity of sensitive fatty acids like oleic and linoleic acids (Kim & Lee, 2014).

Molecular Structure Analysis

The molecular structure of 1-Oleoyl-3-linoleoyl-rac-glycerol is characterized by its triacylglycerol backbone, with oleic acid typically esterified at the sn-1 position and linoleic acid at the sn-3 position. The specific arrangement and types of fatty acids attached to the glycerol backbone significantly influence the physical and chemical properties of the TAG. X-ray diffraction and calorimetric studies have provided insights into the polymorphic forms and behavior of such TAGs under various thermal conditions, highlighting the complexity of their crystallization and transformation pathways (Bayés‐García et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 1-Oleoyl-3-linoleoyl-rac-glycerol, like other TAGs, is influenced by its fatty acid composition. Studies have shown that the enzymatic interesterification process can be used to modify the fatty acid composition of TAGs, affecting their melting behavior, crystallization, and physical properties. The presence of unsaturated fatty acids like oleic and linoleic acids contributes to the TAG's liquid state at room temperature and its susceptibility to oxidation (Schmid et al., 1999).

Physical Properties Analysis

The physical properties of 1-Oleoyl-3-linoleoyl-rac-glycerol, including melting point, crystallization behavior, and polymorphism, are crucial for its application in food and other industries. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies reveal the complex polymorphic nature of such TAGs, which can exhibit multiple crystalline forms depending on cooling rates and thermal history. These properties are significant for determining the texture, stability, and mouthfeel of food products containing TAGs (Bayés‐García et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-Oleoyl-3-linoleoyl-rac-glycerol, such as its reactivity, oxidation stability, and interaction with other molecules, are influenced by the unsaturation level of its fatty acids. The oleic and linoleic acid components make this TAG more prone to oxidation, affecting its shelf life and nutritional value. Antioxidants are often added to products containing unsaturated TAGs to enhance stability. The enzymatic synthesis and modification of TAGs also highlight the versatility of these compounds in creating tailored fats and oils for specific applications (Wang et al., 2013).

Aplicaciones Científicas De Investigación

1. Componente en Aceites de Semillas y Vegetales 1-Oleoil-3-linoleoil-rac-glicerol es un componente común de triglicéridos en aceites de semillas y vegetales, incluidos oliva, sésamo, soya, canola, maíz, avellana y muchos otros {svg_1}.

Análisis USP de Aceite de Sésamo

Este compuesto es uno de los componentes estándar de triglicéridos utilizados para el análisis de aceite de sésamo de la Farmacopea de los Estados Unidos (USP) para aplicaciones farmacéuticas {svg_2}.

3. Fase Cúbica Lipídica en la Técnica de Cristalización 1-Oleoil-rac-glicerol, un compuesto relacionado, se ha utilizado para lograr una fase cúbica lipídica en técnicas de cristalización {svg_3}. Esto sugiere que el this compound podría usarse potencialmente en aplicaciones similares.

Sustrato para el Ensayo de Lipasa de Monoglicéridos

1-Oleoil-rac-glicerol se ha utilizado como sustrato para el ensayo de lipasa de monoglicéridos (MG) {svg_4}. Esto indica que el this compound podría usarse en ensayos bioquímicos similares.

5. Desarrollo de Dispersiones Líquidas Nanoparticuladas a Base de Monooleína La monooleína (1-Oleoil-rac-glicerol) se utiliza en el desarrollo de dispersiones líquidas nanoparticuladas a base de monooleína como posibles vehículos para la administración de fármacos {svg_5}. Esto sugiere que el this compound podría usarse potencialmente en sistemas similares de administración de fármacos.

6. Cristales Líquidos Liotrópicos Sensibles al pH para la Administración Controlada de Fármacos La monolinoleína (1-Linoleoil-rac-glicerol) se utiliza en el desarrollo de cristales líquidos liotrópicos sensibles al pH para la administración controlada de fármacos {svg_6}. Esto indica que el this compound podría usarse en aplicaciones similares para la administración controlada de fármacos.

Mecanismo De Acción

Target of Action

1-Oleoyl-3-linoleoyl-rac-glycerol, also known as monoolein, primarily targets lipoprotein lipase . Lipoprotein lipase is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides .

Mode of Action

Monoolein exhibits both inhibitory and anti-inhibitory action on the lipoprotein lipase-mediated triglyceride hydrolysis . This means it can both enhance and reduce the activity of lipoprotein lipase, depending on the physiological context .

Biochemical Pathways

The primary biochemical pathway affected by monoolein is the lipid metabolism pathway , specifically the hydrolysis of triglycerides . By modulating the activity of lipoprotein lipase, monoolein can influence the breakdown and utilization of triglycerides, which are a major form of stored energy in the body .

Pharmacokinetics

It’s known that monoolein is a component of various lipid-based drug delivery systems, suggesting it may have favorable bioavailability .

Result of Action

The modulation of lipoprotein lipase activity by monoolein can impact the body’s energy homeostasis. By influencing the hydrolysis of triglycerides, monoolein can affect the availability of free fatty acids for energy production . Additionally, monoolein is used in the development of nanoparticulate liquid dispersions for drug delivery, indicating its potential role in enhancing the efficacy of therapeutic agents .

Action Environment

The action of monoolein can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the formation of monoolein-based liquid crystalline phases, which are used in drug delivery systems . .

Propiedades

IUPAC Name |

(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREDRAMJRDQWEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)